
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is an organic compound with a complex structure It is characterized by the presence of an amino group, a cyclohexylmethyl group, and a diethoxyethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the diethoxyethyl group: This can be achieved by reacting ethyl vinyl ether with an appropriate aldehyde under acidic conditions.
Introduction of the cyclohexylmethyl group: This step involves the alkylation of an amine with cyclohexylmethyl chloride in the presence of a base.
Coupling with the propanamide backbone: The final step involves coupling the intermediate with a propanamide derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)butanamide
- (S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)pentanamide
Uniqueness
(S)-2-Amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H32N2O3 |
|---|---|
Molecular Weight |
300.44 g/mol |
IUPAC Name |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)propanamide |
InChI |
InChI=1S/C16H32N2O3/c1-4-20-15(21-5-2)12-18(16(19)13(3)17)11-14-9-7-6-8-10-14/h13-15H,4-12,17H2,1-3H3/t13-/m0/s1 |
InChI Key |
JPANMOADJCCRMG-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](C)N)OCC |
Canonical SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



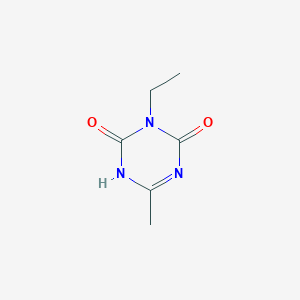



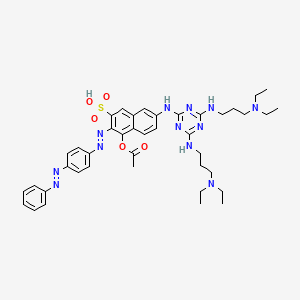
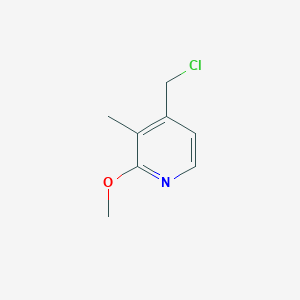
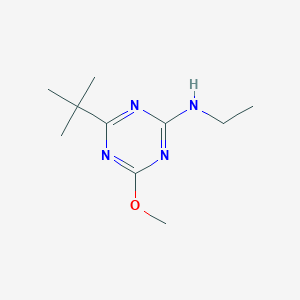
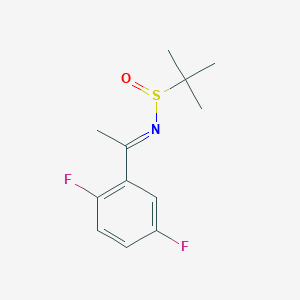
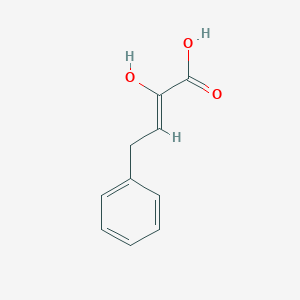
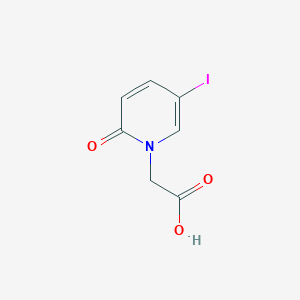
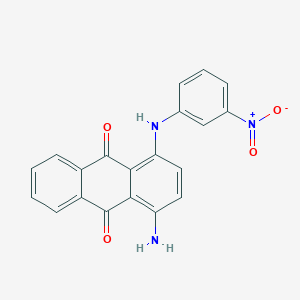
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)

